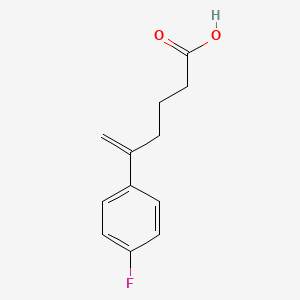

5-(4-Fluorophenyl)hex-5-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

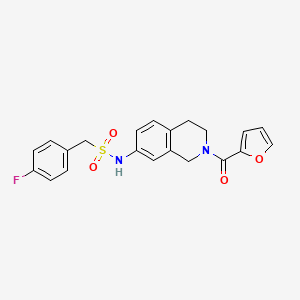

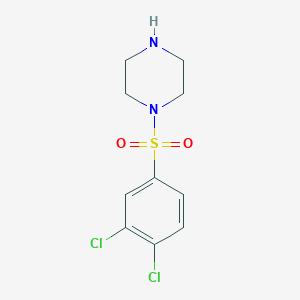

“5-(4-Fluorophenyl)hex-5-enoic acid” is a chemical compound with the formula C12H13FO2 . It has a molecular weight of 208.23 .

Molecular Structure Analysis

The molecular structure of “5-(4-Fluorophenyl)hex-5-enoic acid” consists of a hex-5-enoic acid chain attached to a 4-fluorophenyl group . This structure is also available as a 2d Mol file or as a computed 3d SD file .Applications De Recherche Scientifique

Metabolic Synthesis and Analgesia

5-(4-Fluorophenyl)hex-5-enoic acid and its derivatives play a role in the metabolic synthesis of certain anti-inflammatory drugs. For example, arylacetic acid anti-inflammatory drugs are produced through beta-oxidation of 6-arylhex-5-enoic acid side chains. This process facilitates the in vivo sustained release of indomethacin, an active principle in some analgesics. It provides sustained analgesia in models of hyperalgesia, maintaining low circulating plasma levels of the drug, which suggests potential for better efficacy and safety profiles in analgesics and anti-inflammatory medications (Gillard & Belanger, 1987).

Neurochemical Inhibition

Another significant application is in neurochemistry, where derivatives of 5-(4-Fluorophenyl)hex-5-enoic acid, like 4-amino-hex-5-enoic acid, act as selective inhibitors of 4-aminobutyric-acid aminotransferase in the mammalian brain. This inhibition is irreversible and selective, suggesting potential therapeutic applications in neurological conditions where modulation of this enzyme could be beneficial (Lippert et al., 1977).

Chemical Synthesis and Derivative Compounds

5-(4-Fluorophenyl)hex-5-enoic acid is also valuable in the field of chemical synthesis. Various research studies have demonstrated its utility in creating diverse compounds. For instance, treatment of hexenoic acids with specific reagents yields a mixture of cyclohexenone and methylcyclopentenone derivatives, indicating its versatility in creating complex organic molecules (Ansell et al., 1968). Additionally, its derivatives have been used in the synthesis of hydroxyalkylbutan-4-olides, showcasing its applicability in creating varied organic structures (Jefford & Wang, 1987).

Propriétés

IUPAC Name |

5-(4-fluorophenyl)hex-5-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c1-9(3-2-4-12(14)15)10-5-7-11(13)8-6-10/h5-8H,1-4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEKJVFMWHTIFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCC(=O)O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)hex-5-enoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate](/img/structure/B2779142.png)

![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2779151.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2779153.png)

![tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2779158.png)